molecular formula C54H64N10O14S2 B1234946 CID 6857739

CID 6857739

Cat. No.: B1234946
M. Wt: 1141.3 g/mol
InChI Key: PVGUHCMGVWCBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6857739, also known as Tedizolid, is an oxazolidinone-class antibiotic used to treat bacterial infections. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid is a second-generation oxazolidinone, developed to overcome some limitations of its predecessor, linezolid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone core: This involves the reaction of a substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxazolidinone ring.

    Substitution: The oxazolidinone ring is then substituted with various functional groups to achieve the desired Tedizolid structure.

Industrial Production Methods

Industrial production of Tedizolid follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes several types of chemical reactions, including:

    Oxidation: Tedizolid can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the Tedizolid molecule.

    Substitution: Tedizolid can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tedizolid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its mechanism of action against bacterial cells.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Employed in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparison with Similar Compounds

Tedizolid is compared with other oxazolidinones, such as linezolid. While both compounds share a similar mechanism of action, Tedizolid has several advantages:

    Higher potency: Tedizolid is more potent against certain bacterial strains.

    Reduced side effects: Tedizolid has a lower risk of causing certain side effects compared to linezolid.

    Improved pharmacokinetics: Tedizolid has better absorption and distribution properties.

List of Similar Compounds

    Linezolid: The first oxazolidinone antibiotic, used to treat similar bacterial infections.

    Radezolid: Another oxazolidinone with improved activity against resistant bacteria.

    Sutezolid: An oxazolidinone in development for the treatment of tuberculosis.

Tedizolid’s unique properties make it a valuable addition to the arsenal of antibiotics, particularly in the fight against resistant bacterial infections.

Properties

Molecular Formula

C54H64N10O14S2

Molecular Weight

1141.3 g/mol

InChI

InChI=1S/C54H64N10O14S2/c1-10-79-50-41-49(74)64(9)54(22-27(54)3)52(76)78-24-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)36(25-80-50)48(73)63(8)53(21-26(53)2)51(75)77-23-35(43(68)56-29(5)47(72)62(41)7)60-45(70)40-38(66)20-31-16-12-14-18-33(31)58-40/h11-20,26-29,34-36,41,50,65-66H,10,21-25H2,1-9H3,(H,55,67)(H,56,68)(H,59,69)(H,60,70)

InChI Key

PVGUHCMGVWCBAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C

Synonyms

SW-163E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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